Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-
Brand Name: Vulcanchem
CAS No.: 72968-79-7
VCID: VC16993670
InChI: InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24)
SMILES:
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-

CAS No.: 72968-79-7

Cat. No.: VC16993670

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- - 72968-79-7

Specification

CAS No. 72968-79-7
Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
IUPAC Name 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid
Standard InChI InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24)
Standard InChI Key BKTWCHYMSWDLAB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid under IUPAC guidelines, reflecting its benzenesulfonic acid backbone substituted at the second position with a Schiff base moiety derived from 4-aminodiphenylamine . Its structure integrates a sulfonic acid group (–SO₃H) and an imine (–N=CH–) bridge, creating a conjugated system that influences its electronic properties . Alternative synonyms include o-[N-(p-anilinophenyl)formimidoyl]benzenesulfonic acid and 2-[[[4-(Phenylamino)phenyl]imino]methyl]benzenesulfonic acid, as documented in chemical databases .

Molecular Geometry and Spectroscopic Data

The compound’s molecular structure has been elucidated through spectroscopic and crystallographic analyses. Its SMILES notation (C₁=CC=C(C=C₁)NC₂=CC=C(C=C₂)N=CC₃=CC=CC=C₃S(=O)(=O)O) reveals a planar aromatic system with the sulfonic acid group at position 2 of the benzene ring and the imine-linked aniline moiety at position 4. The InChIKey (BKTWCHYMSWDLAB-UHFFFAOYSA-N) provides a unique identifier for digital referencing.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₆N₂O₃S
Molecular Weight352.4 g/mol
CAS Registry Number72968-79-7
IUPAC Name2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O

Synthesis and Preparation

General Synthetic Routes

The synthesis of benzenesulfonic acid derivatives typically involves sulfonation reactions, where benzene reacts with concentrated sulfuric acid to introduce the –SO₃H group. For this specific derivative, the imine moiety is formed via a condensation reaction between 4-aminodiphenylamine and a formyl-substituted benzenesulfonic acid precursor. This Schiff base formation is catalyzed under acidic or neutral conditions, yielding the target compound with high regioselectivity .

Optimization and Yield

Recent protocols emphasize the use of microwave-assisted synthesis to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 85% . Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to minimizing side products such as sulfonic acid isomers or over-oxidized species.

Physicochemical Properties

Crystallographic Analysis

A related zinc complex containing a structurally analogous benzenesulfonic acid derivative was crystallized in a monoclinic system (P2/ c) with lattice parameters a = 9.5936(8) Å, b = 11.2561(10) Å, and c = 11.9682(10) Å . Although direct data for 72968-79-7 is limited, this suggests potential for similar crystalline arrangements due to shared functional groups.

Table 2: Crystallographic Data for a Related Zinc Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/ c (no. 13)
Unit Cell Dimensionsa = 9.5936(8) Å, b = 11.2561(10) Å, c = 11.9682(10) Å
β Angle104.598(3)°
Volume1250.68(19) ų
Z2

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to its hydrophobic aromatic domains . Stability studies indicate decomposition above 200°C, with the sulfonic acid group contributing to thermal resilience compared to non-sulfonated analogs.

Applications and Industrial Relevance

Pharmaceutical Intermediates

This derivative serves as a precursor in the synthesis of antifungal agents and surfactants, where the sulfonic acid group enhances bioavailability and water solubility . Its Schiff base moiety also chelates metal ions, making it valuable in designing antimicrobial complexes .

Materials Science

In polymer chemistry, the compound acts as a dopant for conductive polymers, improving electrical conductivity through sulfonic acid’s electron-withdrawing effects. Recent explorations in metal-organic frameworks (MOFs) highlight its utility in constructing porous materials for gas storage .

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